

In-Vitro Potency of Ivacaftor and Its Metabolites: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vitro comparison of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, Ivacaftor, and its primary metabolites, hydroxymethyl-ivacaftor (M1) and ivacaftor-carboxylate (M6). The information presented is based on available experimental data to assist researchers in understanding the relative activity of these compounds.

Comparative Analysis of CFTR Potentiation

Ivacaftor is metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, into two major metabolites: M1 and M6.[1][2] In-vitro studies have been conducted to determine the pharmacological activity of these metabolites in potentiating the CFTR channel.

While a direct head-to-head comparison study with detailed quantitative data such as EC50 and Imax values was not identified in the public domain, regulatory documents and pharmacology reviews provide a consensus on their relative potencies.

The M1 metabolite is considered pharmacologically active, exhibiting approximately one-sixth the potency of the parent drug, Ivacaftor.[1][2][3][4] In contrast, the M6 metabolite is considered largely inactive, with its activity being about one-fiftieth of that of Ivacaftor.[1][2][3]



Compound	Description	Relative Potency (vs. Ivacaftor)
Ivacaftor	Parent Drug	1x
M1 (hydroxymethyl-ivacaftor)	Active Metabolite	~1/6th
M6 (ivacaftor-carboxylate)	Inactive Metabolite	~1/50th

Experimental Protocols

The in-vitro activity of CFTR potentiators like Ivacaftor and its metabolites is primarily assessed using electrophysiological techniques that measure ion flow across cell membranes expressing the CFTR protein. The two gold-standard assays are the Ussing chamber and patch-clamp electrophysiology.

Ussing Chamber Assay

The Ussing chamber is a technique used to measure the transport of ions across an epithelial cell monolayer. This assay provides a measure of the net ion transport, which is reflected as a short-circuit current (Isc).

Methodology:

- Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial (HBE) cells) expressing the mutant CFTR of interest are cultured on permeable supports until a polarized monolayer with high electrical resistance is formed.
- Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with a physiological saline solution and connected to a voltage-clamp amplifier via Ag/AgCl electrodes and agar bridges.
- Baseline Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
- CFTR Activation: To activate the CFTR channels, a cyclic AMP (cAMP) agonist, such as forskolin, is added to the chamber.



- Compound Addition: Ivacaftor or its metabolites are added to the apical side of the monolayer at varying concentrations to determine their effect on the forskolin-stimulated Isc.
- Data Analysis: The change in Isc upon addition of the compound is measured. Doseresponse curves are generated to calculate the potency (EC50) and efficacy (Imax) of the compound.

Patch-Clamp Electrophysiology

The patch-clamp technique is a more direct method to study the activity of individual ion channels. It allows for the measurement of the opening and closing of single CFTR channels, providing insights into the channel's open probability (Po).

Methodology:

- Cell Preparation: Cells expressing the CFTR channel are prepared for recording.
- Pipette Positioning: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.
- Seal Formation: A high-resistance "giga-seal" is formed between the micropipette tip and the cell membrane through gentle suction. This isolates a small patch of the membrane containing one or more ion channels.
- Recording Configurations:
 - Cell-attached: The recording is made from the intact cell, measuring the current flowing through the channels in the patched membrane.
 - Inside-out: The patch of membrane is excised from the cell, with the intracellular surface exposed to the bath solution. This allows for the controlled application of intracellular signaling molecules.
 - Whole-cell: The membrane patch is ruptured, allowing the micropipette to be in direct contact with the cytoplasm. This configuration measures the currents from the entire cell membrane.



- Data Acquisition: The current passing through the CFTR channels is recorded at a fixed membrane potential.
- Compound Application: Ivacaftor or its metabolites are applied to the cell or the excised patch to observe their effect on channel activity.
- Data Analysis: The recordings are analyzed to determine the single-channel current amplitude and the channel open probability (Po). An increase in Po in the presence of the compound indicates potentiation.

Visualizations

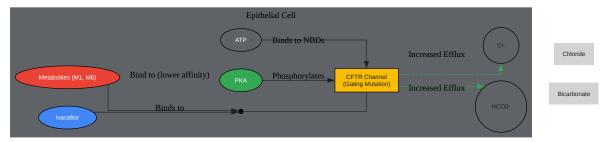


Figure 1: Ivacaftor and Metabolites Signaling Pathway

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Caption: Ivacaftor and its metabolites bind to an allosteric site on the CFTR protein.



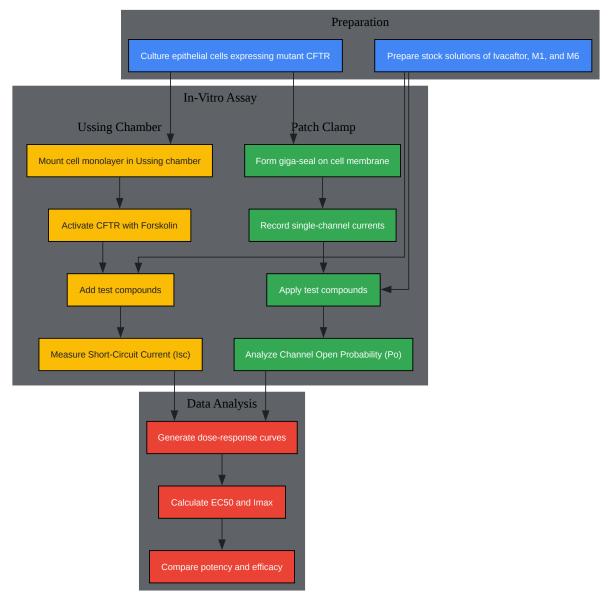


Figure 2: Experimental Workflow for Comparing Ivacaftor and its Metabolites

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Caption: Workflow for in-vitro comparison of Ivacaftor and its metabolites.



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